molecular formula C13H14O4 B14708560 dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate CAS No. 18867-39-5

dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate

Cat. No.: B14708560
CAS No.: 18867-39-5
M. Wt: 234.25 g/mol
InChI Key: IZTPIQUSURJZRY-NXEZZACHSA-N
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Description

Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate is an organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single carbon atom. The presence of dimethyl ester groups and a triene system adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic system. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The triene system can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene system to a saturated hydrocarbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Amines, alcohols

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Amides, esters

Scientific Research Applications

Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The triene system can participate in electron transfer reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-naphthalenedicarboxylate
  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,4,6-Octatriene, 2,6-dimethyl-

Uniqueness

Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. Unlike linear or planar compounds, the spiro system provides rigidity and specific spatial orientation, making it valuable in applications requiring precise molecular geometry.

Properties

CAS No.

18867-39-5

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate

InChI

InChI=1S/C13H14O4/c1-16-11(14)9-10(12(15)17-2)13(9)7-5-3-4-6-8-13/h3-10H,1-2H3/t9-,10-/m1/s1

InChI Key

IZTPIQUSURJZRY-NXEZZACHSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](C12C=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1C(C12C=CC=CC=C2)C(=O)OC

Origin of Product

United States

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